![molecular formula C23H20O4 B2459979 4-Benzoylphenyl 2-(4-ethylphenoxy)acetate CAS No. 298206-88-9](/img/structure/B2459979.png)
4-Benzoylphenyl 2-(4-ethylphenoxy)acetate
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Overview
Description
4-Benzoylphenyl 2-(4-ethylphenoxy)acetate is a chemical compound that has been synthesized for various scientific research applications. The compound is known for its potential use in the field of medicinal chemistry due to its unique properties. In
Scientific Research Applications
Anti-tumor and Proapoptotic Effects
A study on the synthesis and biological evaluation of benzophenone analogues, including compounds structurally related to 4-Benzoylphenyl 2-(4-ethylphenoxy)acetate, has demonstrated promising anti-tumor and proapoptotic effects in Ehrlich ascites tumor cells. These synthetic benzophenone derivatives, by activating caspase-3, inhibit the proliferation of tumor cells and ascites formation, indicating potential clinical applications as anti-tumor agents (Prabhakar et al., 2006).
Environmental Fate of Degradation Products
The environmental fate of alkylphenol ethoxylate surfactants, which are structurally related to 4-Benzoylphenyl 2-(4-ethylphenoxy)acetate, has been studied, particularly focusing on their degradation products in recycled paper sludge. This research is critical for understanding the potential release and persistence of environmentally hazardous compounds in agricultural fields from recycled sludge applications (Hawrelak et al., 1999).
Luminescent Chelates with Europium (III)
In the field of luminescence, 4-Benzoylphenyl derivatives have been used to form luminescent chelates with europium (III). These chelates, with their unique structural and luminescent properties, could find applications in materials science, offering new pathways for creating advanced luminescent materials (Latva et al., 1996).
Corrosion Inhibition
Research into the corrosion inhibition properties of chalcone derivatives, which are chemically related to 4-Benzoylphenyl 2-(4-ethylphenoxy)acetate, has shown these compounds to be effective in protecting mild steel against corrosion in acidic environments. Their adsorption follows the Langmuir adsorption model, offering insights into the design of new corrosion inhibitors (Lgaz et al., 2017).
Confinement Effects on Phenol Ionization
The study of confinement effects on phenol ionization in reverse micelles provides insights into the interactions of 4-Benzoylphenyl derivatives at the nanoscale. These findings are significant for understanding the behavior of chemical species in restricted environments, with implications for nanochemistry and material science applications (Silva et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with benzylic positions . The role of these targets is typically to facilitate chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
For instance, benzylic compounds can undergo SN1 or SN2 reactions at the benzylic position . These reactions could result in changes to the structure of the compound and its targets, potentially altering their function.
Biochemical Pathways
Similar compounds have been found to impact pathways involving co2 reduction to acetyl-coa, also known as the wood‒ljungdahl pathway . This pathway is crucial for energy storage and CO2 fixation .
Result of Action
Similar compounds have been found to have antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects.
properties
IUPAC Name |
(4-benzoylphenyl) 2-(4-ethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O4/c1-2-17-8-12-20(13-9-17)26-16-22(24)27-21-14-10-19(11-15-21)23(25)18-6-4-3-5-7-18/h3-15H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCPQHAVZVSSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoylphenyl 2-(4-ethylphenoxy)acetate |
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